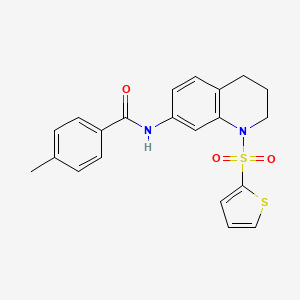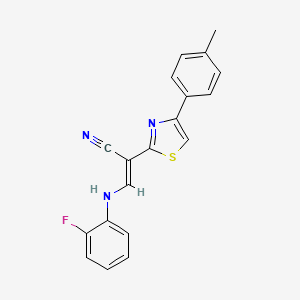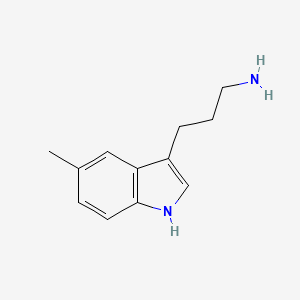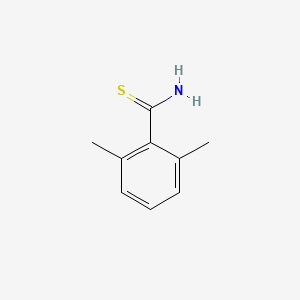![molecular formula C22H20ClFN2O3S B3002007 6-Chloro-4-[(3-fluoro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline CAS No. 1111014-14-2](/img/structure/B3002007.png)
6-Chloro-4-[(3-fluoro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 6-Chloro-4-[(3-fluoro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline is a chemically synthesized molecule that likely exhibits biological activity due to its structural features. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their syntheses, molecular structures, chemical reactions, and physical and chemical properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves the conjugate addition of amino groups to acetylenic sulfones, followed by intramolecular acylation and tautomerization to afford various cyclic enamine sulfones . This method has been used to synthesize a range of piperidines, pyrrolizidines, indolizidines, and quinolizidines, which are structurally related to the compound of interest. The synthesis of 6-fluoro-4-oxo-7-piperazinyl-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid derivatives also involves the introduction of fluorine and piperazinyl groups into the quinoline core . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of nitrogen-containing heterocycles, which are crucial for biological activity. The introduction of substituents such as fluorine, piperazinyl, and sulfonyl groups can significantly affect the molecule's electronic distribution, conformation, and overall reactivity . The stereochemistry of these compounds is also important, as enantioselective syntheses have been achieved for related compounds, which can lead to differences in biological activity .
Chemical Reactions Analysis
The chemical reactions of quinoline derivatives often involve nucleophilic displacement, amination, and cyclization reactions . These reactions are key to forming the complex structures seen in these molecules, which can include multiple rings and heteroatoms. The presence of a sulfonyl group, as seen in the compound of interest, can stabilize carbanions during intramolecular alkylation, which is a critical step in forming cyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of electronegative atoms such as fluorine can affect the acidity and basicity of the molecule, as well as its lipophilicity and solubility . These properties are important for the compound's biological activity, as they determine how the molecule interacts with biological targets and how it is distributed within the body. The compound's stereochemistry can also influence its physical properties, such as melting point and optical rotation .
Wissenschaftliche Forschungsanwendungen
Molecular Structures and Antibacterial Activity
- A study focused on the molecular structures of new ciprofloxacin derivatives, which belong to the same family as 6-Chloro-4-[(3-fluoro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline, demonstrated their antibacterial activity. These compounds were found to have structural features comparable to other known fluoroquinolines and showed interactions in crystal packing (Tomišić et al., 2002).
Synthesis and Antimicrobial Screening
- Research on the synthesis of 2-alkyl(aryl)-7-chloro-6-fluoro-4-(trifluoromethyl)-quinolines and their derivatives revealed potential antimicrobial activity. This study highlighted the synthetic applicability and antimicrobial screening of quinoline derivatives (Bonacorso et al., 2018).
Photochemistry in Aqueous Solutions
- A study on the photochemistry of ciprofloxacin, a relative of this compound, in aqueous solutions revealed insights into its stability and reactivity under various conditions (Mella et al., 2001).
Antimicrobial and Antimalarial Agents
- The design and synthesis of quinoline-based 1,2,3-triazoles as antimicrobial and antimalarial agents were explored. This research highlights the potential of quinoline derivatives in the treatment of infectious diseases (Parthasaradhi et al., 2015).
Synthesis and Antimicrobial Studies of Amide Derivatives
- A series of amide derivatives of quinolone, including compounds structurally similar to this compound, were synthesized and showed promising antibacterial activity against various strains (Patel et al., 2007).
Novel Scaffold for Antibacterial Agents
- Research on 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine as C7 moieties of fluoroquinolones showed antibacterial activity. This provides insights into the development of new antibacterial agents (Huang et al., 2010).
Biodynamic Activities and Therapeutic Agents
- A study on the synthesis of 5-[6-chloro/fluoro/nitro-2-(p-chloro/fluoro/methyl phenyl)-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols showed that quinolines represent active compounds with a wide spectrum of biodynamic activities and potential as therapeutic agents (Faldu et al., 2014).
Sulfur-Containing Quinoline Derivatives
- The study on the reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles highlighted the biological activity of sulfur-containing quinoline derivatives, including their potential as antioxidants and radioprotectors (Aleksanyan et al., 2014).
Eigenschaften
IUPAC Name |
[6-chloro-4-(3-fluoro-4-methylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2O3S/c1-14-5-7-16(12-19(14)24)30(28,29)21-17-11-15(23)6-8-20(17)25-13-18(21)22(27)26-9-3-2-4-10-26/h5-8,11-13H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTXZMOUOQKUHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 1-[benzyl(cyanomethyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B3001928.png)
![3-(2-phenylethyl)-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride](/img/structure/B3001930.png)
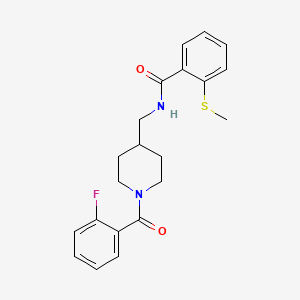
![2-Chloro-N-[2,2-difluoro-2-(6-methoxypyridin-2-yl)ethyl]acetamide](/img/structure/B3001933.png)
![Benzo[d]thiazol-2-yl(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3001935.png)

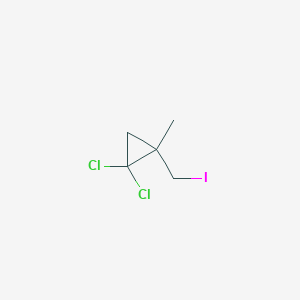
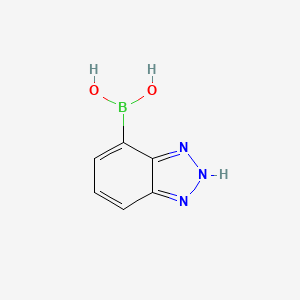
![ethyl 4-[2-(2-methylphenyl)-4,6-dioxo-3-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B3001941.png)
